2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
Description
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS: 30250-67-0) is a phthalimide derivative with a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol. It is a white crystalline solid with a high purity of ≥99% (HPLC) and a melting point of 271–275°C . It is stored at 0–8°C to maintain stability .
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622211 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-67-0 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-Step Procedure:
-
- Treat the purified compound with hydrochloric acid to form the hydrochloride salt.
- Dry the product under vacuum to obtain an off-white solid.
Alternative Methods
Method Using Protecting Groups:
An alternative synthesis involves protecting hydroxyl groups in isoindoline derivatives during initial reactions:
Method Using Amino Group Modifications:
Isoindoline derivatives can also be synthesized by reacting phthalic anhydride with amino-containing heterocycles under acidic conditions. This approach provides structurally modified compounds suitable for further derivatization.
Spectroscopic Characterization
After synthesis, the compound is characterized using various techniques:
- Infrared Spectroscopy (IR) : Confirms the presence of carbonyl groups in the isoindoline ring (1699–1779 cm⁻¹).
- NMR Spectroscopy : Identifies proton resonances in the isoindoline ring (δ = 6.45–8.48 ppm).
- Mass Spectrometry : Verifies molecular weight and purity.
Data Table Summary
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Condensation Reaction | Isoindoline-1,3-dione + Ethylenediamine | ~60–80% | Requires glacial acetic acid |
| Precipitation | Ice water | Solid formation | Rapid cooling improves yield |
| Recrystallization | Ethanol | High purity | Removes impurities effectively |
| Hydrochloride Formation | Hydrochloric acid | Off-white solid | Final step for salt formation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
Medicinal Chemistry
-
Enzyme Inhibition :
- 2-AEI has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown promising IC50 values for these inhibitory effects, indicating potential therapeutic applications in enhancing cholinergic signaling .
Compound IC50 (AChE) (µM) IC50 (BuChE) (µM) 2-AEI TBD TBD Derivative I 1.12 21.24 -
Anti-inflammatory Activity :
Table 2: COX Enzyme Inhibition
Compound IC50 (µM) Target 2-AEI TBD COX-1 Derivative A TBD COX-2 -
Anticonvulsant and Antipsychotic Properties :
- Research indicates that derivatives of isoindoline-1,3-dione may have anticonvulsant and antipsychotic effects, making them candidates for developing new therapeutic agents .
Biological Research
- Neuroprotective Effects :
- Antimicrobial Activity :
Industrial Applications
-
Dyes and Colorants :
- The stable chemical structure of 2-AEI allows its use in the production of dyes and colorants, where it can serve as a precursor or additive due to its unique chromophoric properties.
- Polymer Additives :
Alzheimer's Disease Models
Recent studies have demonstrated that compounds similar to 2-AEI exhibit significant inhibition against AChE and BuChE in vitro, with IC50 values indicating strong potential for further development as therapeutic agents for Alzheimer's disease .
Inflammatory Disease Models
Animal studies have shown that treatment with isoindoline derivatives leads to reduced markers of inflammation, supporting their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in controlling neuronal excitability . The compound’s structure allows it to interact with GABA receptors, enhancing their inhibitory effects and thereby reducing neuronal firing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Hydrazone Derivatives: Compound 12 (from ) exhibits 133% inhibition of Bacillus subtilis compared to ampicillin, attributed to the hydrazone group’s ability to disrupt microbial membranes. However, the aminoethyl derivative lacks this functional group, suggesting divergent applications .
- Aryl Modifications : Derivatives with substituted phenyl groups (e.g., acetylphenyl in ) show lower melting points (~180°C vs. 271°C for the target compound), likely due to reduced crystallinity from steric hindrance. These modifications also influence solubility and bioavailability .
Biological Activity
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to phthalimide derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique isoindoline structure, which contributes to its biological activity. The presence of the aminoethyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 30250-67-0 |
| Molecular Formula | C10H12N2O2·HCl |
| Molecular Weight | 232.67 g/mol |
The biological activity of this compound primarily involves interactions with key enzymes and receptors. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
Acetylcholinesterase (AChE) : The compound exhibits potent inhibitory activity against AChE, with IC50 values reported in the low micromolar range. This inhibition enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
Butyrylcholinesterase (BuChE) : Similar inhibitory effects have been observed against BuChE, which plays a role in the hydrolysis of acetylcholine.
Biological Activity Studies
Several studies have explored the biological effects of isoindoline derivatives, including this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. For instance, in PC12 cells exposed to hydrogen peroxide, treatment with the compound resulted in significant cell viability improvement compared to controls .
- Anti-inflammatory Activity : The compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various cell models. This suggests potential applications in treating inflammatory conditions .
- Antimicrobial Activity : Preliminary assessments indicate that derivatives of isoindoline-1,3-dione exhibit antimicrobial properties against a range of pathogens, including Mycobacterium species .
Case Study 1: Alzheimer’s Disease
A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent derivative exhibited an IC50 value of 1.12 µM against AChE and demonstrated neuroprotective effects in cellular models . This highlights the potential of this compound as a candidate for Alzheimer’s therapy.
Case Study 2: Antimicrobial Evaluation
Research conducted on various isoindoline derivatives showed promising results against Mycobacterium tuberculosis. The derivatives exhibited comparable efficacy to standard treatments like ethionamide . This positions the compound as a potential lead for developing new antimycobacterial agents.
Q & A
Q. What are the optimal synthetic routes for 2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride, and what analytical methods validate its purity?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting phthalic anhydride with 2-aminoethylamine derivatives under acidic conditions (e.g., acetic acid) yields the isoindoline-dione core . Post-synthesis, the product is precipitated and purified via recrystallization. Analytical validation includes:
- 1H NMR to confirm structural integrity (e.g., aromatic protons at δ 7.6–7.8 ppm and amine/amide protons at δ 2.8–3.5 ppm) .
- HPLC (≥99% purity) to assess impurities, using reverse-phase columns with UV detection at 254 nm .
- Melting point analysis (271–275°C) to verify crystallinity .
Q. How should researchers handle and store this compound to ensure stability?
The hydrochloride salt is hygroscopic and light-sensitive. Storage recommendations include:
- Temperature : 0–8°C in a sealed, desiccated container to prevent hydrolysis .
- Solubility : Dissolve in polar aprotic solvents (e.g., DMF or DMSO) for experimental use, avoiding prolonged exposure to moisture .
- Handling : Use inert atmospheres (e.g., N₂) during weighing to minimize degradation .
Q. What are the primary spectroscopic characteristics for identifying this compound?
Key spectral
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching of phthalimide) and ~3300 cm⁻¹ (N-H stretching of amine hydrochloride) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 227.1 (C₁₀H₁₁N₂O₂·HCl) .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .
Advanced Research Questions
Q. How can this compound be utilized in PROTAC design for targeted protein degradation?
The phthalimide moiety serves as a ligand for E3 ubiquitin ligases (e.g., CRBN), enabling its use in proteolysis-targeting chimeras (PROTACs). For example:
- Linker Design : The aminoethyl group facilitates conjugation to target-binding warheads (e.g., kinase inhibitors) via carbamate or amide bonds .
- Case Study : Thalidomide-derived PROTACs (e.g., dTAG-13) employ similar scaffolds to degrade BET proteins, validated via Western blotting and cellular viability assays .
- Optimization : Adjust linker length/spacer groups to balance ternary complex formation and proteasomal recruitment efficiency .
Q. What methodological strategies resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from divergent synthesis protocols or impurity profiles. Mitigation approaches include:
- Batch Consistency : Standardize reaction conditions (e.g., solvent purity, temperature) and characterize each batch via HPLC-MS .
- Orthogonal Assays : Cross-validate bioactivity using SPR (binding affinity), cellular thermal shift assays (target engagement), and RNA-seq (pathway analysis) .
- Control Experiments : Compare with structurally analogous compounds (e.g., 2-(2-iodoethyl)isoindoline derivatives) to isolate structure-activity relationships (SAR) .
Q. How can researchers validate the compound’s role as an acylating agent in peptide modification?
The phthalimide group acts as a leaving group, enabling nucleophilic substitution. Experimental workflows:
- Kinetic Studies : Monitor reaction progress (e.g., with primary amines) via LC-MS, quantifying acylation rates under varying pH (6–8) and temperature (25–40°C) .
- Product Characterization : Use MALDI-TOF to confirm peptide mass shifts (+226.7 Da) post-modification .
- Competitive Inhibition : Introduce thiol-containing nucleophiles (e.g., cysteine) to assess selectivity .
Q. What advanced analytical techniques elucidate its interactions with biological targets?
Q. How do structural modifications of the aminoethyl group influence its pharmacological profile?
- Derivatization : Replace the aminoethyl group with halogens (e.g., iodoethyl) or aryl spacers to modulate lipophilicity and target engagement .
- Case Study : 2-(2-Iodoethyl)isoindoline derivatives show enhanced crosslinking efficiency in photoaffinity labeling, validated via SDS-PAGE and autoradiography .
- SAR Analysis : Use QSAR models to predict bioavailability and toxicity of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
